1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate is a complex organic compound with the molecular formula C18H10N2O5
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindoline derivatives with isoquinoline carboxylates under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the desired product yield and purity .
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate can be compared with similar compounds such as:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound shares a similar isoindoline structure but differs in the substituent groups, leading to different chemical properties and applications.
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound is used in organic synthesis and has different reactivity due to the presence of a chloride group.
Properties
Molecular Formula |
C18H10N2O5 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-oxo-2H-isoquinoline-8-carboxylate |
InChI |
InChI=1S/C18H10N2O5/c21-15-8-10-4-3-7-13(14(10)9-19-15)18(24)25-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-9H,(H,19,21) |
InChI Key |
RCPWKAAKBMXLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC4=CC(=O)NC=C43 |
Origin of Product |
United States |
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